molecular formula C10H14N5NaO7P B12349979 Adenosine 5'-monophosphate xsodium salt CAS No. 1231926-40-1

Adenosine 5'-monophosphate xsodium salt

Cat. No.: B12349979
CAS No.: 1231926-40-1
M. Wt: 370.21 g/mol
InChI Key: JWJUYEHEBGNNAE-MCDZGGTQSA-N
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Description

Adenosine 5’-monophosphate sodium salt is a nucleotide that plays a crucial role in various biological processes. It consists of a phosphate group, the sugar ribose, and the nucleobase adenine. This compound is involved in cellular energy transfer and acts as an activator of AMP-activated protein kinase (AMPK), which regulates several metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenosine 5’-monophosphate sodium salt can be synthesized through enzymatic and chemical methods. The enzymatic synthesis involves the use of enzymes to catalyze the formation of the compound from its precursors. Chemical synthesis typically involves the phosphorylation of adenosine using phosphorylating agents under controlled conditions .

Industrial Production Methods

Industrial production of adenosine 5’-monophosphate sodium salt often involves microbial fermentation. Microorganisms such as Candida utilis are used to produce the compound, which is then extracted and purified through various chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Adenosine 5’-monophosphate sodium salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various phosphorylating agents for substitution reactions. These reactions typically occur under controlled pH and temperature conditions to ensure specificity and yield .

Major Products

The major products formed from these reactions include inosine monophosphate, adenosine, and various phosphorylated derivatives. These products have significant biological and industrial applications .

Scientific Research Applications

Adenosine 5’-monophosphate sodium salt has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • Adenosine 5’-diphosphate sodium salt
  • Adenosine 5’-triphosphate sodium salt
  • Inosine monophosphate sodium salt
  • Guanosine monophosphate sodium salt

Uniqueness

Adenosine 5’-monophosphate sodium salt is unique due to its specific role in activating AMPK and its involvement in cellular energy transfer. Unlike its diphosphate and triphosphate counterparts, it does not have high-energy phosphate bonds, making it more stable and suitable for certain biochemical applications .

Properties

CAS No.

1231926-40-1

Molecular Formula

C10H14N5NaO7P

Molecular Weight

370.21 g/mol

InChI

InChI=1S/C10H14N5O7P.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(22-10)1-21-23(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H2,11,12,13)(H2,18,19,20);/t4-,6-,7-,10-;/m1./s1

InChI Key

JWJUYEHEBGNNAE-MCDZGGTQSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)N.[Na]

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)N.[Na]

Related CAS

13474-03-8

Origin of Product

United States

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